molecular formula C14H22N4O B10965754 2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B10965754
M. Wt: 262.35 g/mol
InChI Key: RKXNXEMSEMIJQV-UHFFFAOYSA-N
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Description

2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and an ethyl-butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The pyrimidinyl group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperazine intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

Uniqueness

2-ETHYL-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is unique due to its specific combination of a piperazine ring with a pyrimidinyl group and an ethyl-butanone moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

2-ethyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C14H22N4O/c1-3-12(4-2)13(19)17-8-10-18(11-9-17)14-15-6-5-7-16-14/h5-7,12H,3-4,8-11H2,1-2H3

InChI Key

RKXNXEMSEMIJQV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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